molecular formula C20H25N3O5S B2706496 N-(4-sulfamoylphenethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034616-20-9

N-(4-sulfamoylphenethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No. B2706496
CAS RN: 2034616-20-9
M. Wt: 419.5
InChI Key: GGOLSAGFMFEDDC-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the regulation of cellular energy metabolism.

Scientific Research Applications

Cyanoacetylation of Amines

Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile precursors due to their unique reactivity. Here’s how this compound contributes to the field:

Cyanoacetanilides via Fusion Reaction

The solvent-free fusion of aryl amines with ethyl cyanoacetate is a widely used method for preparing cyanoacetanilides. This harsh yet effective approach yields cyanoacetanilide derivatives .

Specific Example: 2-Trifluoromethoxy Cyanoacetanilide

Researchers have synthesized 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide using 2-trifluoromethoxy cyanoacetanilide. The reaction involved 4-sulfanyl-2-methyl-butan-2-ol .

Related Compound: 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide

This compound, synthesized from 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone, demonstrates interesting properties .

Methyl 2,4-Dihydroxy-3,6-Dimethylbenzoate

Although not directly related to the compound , methyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS 4707-47-5) is another intriguing molecule. It has applications in synthesis and research .

properties

IUPAC Name

6-(oxan-4-ylmethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c21-29(25,26)18-4-1-15(2-5-18)7-10-22-20(24)17-3-6-19(23-13-17)28-14-16-8-11-27-12-9-16/h1-6,13,16H,7-12,14H2,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOLSAGFMFEDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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